3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group and a pyridinylvinyl moiety in its structure makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete nitration.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine, while oxidation forms the corresponding N-oxide derivative.
Scientific Research Applications
3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyridinylvinyl moiety allows the compound to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(2-(Pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Amino-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
2-(2-(Pyridin-2-yl)ethyl)imidazo[1,2-a]pyridine: Has an ethyl group instead of a vinyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C14H10N4O2 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-nitro-2-[(E)-2-pyridin-2-ylethenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)14-12(8-7-11-5-1-3-9-15-11)16-13-6-2-4-10-17(13)14/h1-10H/b8-7+ |
InChI Key |
WBAOCAMIPNXQEQ-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=C(N3C=CC=CC3=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=C(N3C=CC=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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